Dodecyl decanoate;dodecyl octanoate

Description

General Context of Long-Chain Esters in Academic Inquiry

Long-chain esters, often referred to as wax esters, are a significant class of lipids found throughout nature, serving various functions from energy storage in marine organisms to protective coatings on plant leaves. nih.gov In academic research, their synthesis and characterization are fundamental aspects of organic chemistry. The primary method for their synthesis is Fischer esterification, a reaction that involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net More recently, enzymatic routes using lipases have been explored as a greener and more selective alternative to traditional chemical synthesis. apc-as.com These enzymatic methods operate at lower temperatures and avoid the use of harsh acids or alkalis. apc-as.com

The study of long-chain esters is not limited to their synthesis. Their physical properties, such as melting point and crystallinity, are of great interest. The total chain length and the presence of any unsaturation in the alkyl chains are primary determinants of these properties. nih.govnih.gov For instance, longer saturated chains generally lead to higher melting points. nih.gov The position of the ester bond within the molecule also plays a role in determining the melting temperature. nih.gov

Significance in Fundamental Organic and Supramolecular Chemistry

In fundamental organic chemistry, dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180) serve as model substrates for studying various chemical transformations. One such fundamental reaction is the reduction of the ester group. Due to the relative stability of esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert them to their corresponding primary alcohols. This transformation is a cornerstone of organic synthesis, allowing for the interconversion of functional groups.

The long alkyl chains of these esters also make them ideal candidates for investigating non-covalent interactions, which is the realm of supramolecular chemistry. The van der Waals forces between the long hydrocarbon tails can lead to self-assembly, where the molecules spontaneously organize into ordered structures. This process is crucial in the formation of various materials, including gels and liquid crystals. Rheological studies of systems containing these esters can reveal the formation of such self-assembled networks, which impart viscoelastic properties to the material. The study of how these simple, long-chain molecules organize themselves provides fundamental insights into the principles of molecular recognition and self-assembly that govern the structure and function of more complex systems.

Current Research Landscape and Future Perspectives

The current research landscape for dodecyl decanoate, dodecyl octanoate, and similar long-chain esters is vibrant and expanding, with a significant focus on sustainable materials and energy applications.

Detailed Research Findings:

A prominent area of investigation is their use as phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat during their solid-liquid phase transitions at a nearly constant temperature. The melting points of long-chain esters can be tailored by adjusting the length of their alkyl chains, making them suitable for a range of low to medium-temperature applications, such as in building materials for passive heating and cooling. Research in this area focuses on synthesizing novel long-chain esters with high enthalpies of fusion and long-term thermal stability.

Another active area of research is their application as lubricant additives . The long alkyl chains can form a protective film on surfaces, reducing friction and wear. Research is ongoing to develop new ester-based lubricants and additives that are biodegradable and offer superior performance compared to traditional mineral oil-based lubricants.

Future Perspectives:

The future of research on dodecyl decanoate, dodecyl octanoate, and other long-chain esters is closely tied to the growing demand for sustainable and bio-based materials. As the chemical industry shifts towards renewable feedstocks, the production of esters from fatty acids and alcohols derived from plant oils is expected to increase. futuremarketinsights.com This will likely drive further research into more efficient and selective catalytic methods for their synthesis.

Furthermore, the principles of supramolecular assembly observed with these simple esters are expected to be applied to the design of more complex "smart" materials with tunable properties. By controlling the self-assembly of these molecules, researchers aim to create new materials for applications in areas such as drug delivery, sensors, and soft robotics. The continued exploration of the relationship between molecular structure and macroscopic properties in these long-chain esters will undoubtedly pave the way for new and innovative technologies. nih.gov

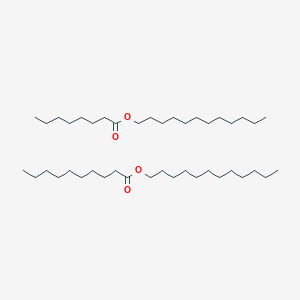

Structure

2D Structure

Properties

IUPAC Name |

dodecyl decanoate;dodecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C20H40O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2;1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-21H2,1-2H3;3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFGDLJQUJQUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC.CCCCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95912-86-0 | |

| Record name | Fatty acids, C8-10, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C8-10, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Conventional Esterification Approaches

The most common conventional method for synthesizing these esters is the Fischer-Speier esterification, a process that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The acid-catalyzed esterification of dodecanol (B89629) with either decanoic acid (to form dodecyl decanoate) or octanoic acid (to form dodecyl octanoate) is governed by several key reaction parameters. The optimization of these parameters is crucial for maximizing the ester yield.

Key parameters that are frequently optimized include reaction temperature, reaction time, the molar ratio of reactants, and catalyst concentration. For instance, in the synthesis of fatty acid octyl esters, optimal conditions have been identified as a temperature of 40°C, a reaction time of 1 hour, an alcohol-to-oil molar ratio of 8.11:1, and a catalyst mass fraction of 2.01%, achieving a reaction conversion of 99.0%. mdpi.com Similarly, for other long-chain esters, increasing the reaction temperature has been shown to enhance the reaction rate by increasing molecular collisions. nih.gov The choice of acid catalyst, which can range from sulfuric acid to heterogeneous catalysts like dodecatungstophosphoric acid, also significantly influences the reaction kinetics. researchgate.netresearchgate.net

The following table summarizes typical optimization goals and findings for similar esterification reactions.

| Parameter | Goal | Typical Optimized Value/Range | Finding |

| Reaction Temperature | Minimize | 40°C - 258°C | Higher temperatures generally increase reaction rates but can lead to side reactions. mdpi.comnih.govits.ac.id |

| Reaction Time | Minimize | 1 - 60 hours | Shorter times are desirable for process efficiency. mdpi.comits.ac.id |

| Molar Ratio (Alcohol:Acid) | Minimize | 1:1 to 15:1 | An excess of one reactant, typically the alcohol, is used to shift the equilibrium. mdpi.compsu.eduorganic-chemistry.org |

| Catalyst Concentration | Minimize | 0.05% - 4.0% (w/w) | Sufficient catalyst is needed to achieve a reasonable reaction rate. mdpi.comnih.govresearchgate.net |

This table is generated based on data from similar esterification processes and serves as an illustrative guide.

Understanding the underlying mechanism of acid-catalyzed esterification is fundamental to controlling and optimizing the synthesis of dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180).

The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (decanoic or octanoic acid) by the acid catalyst. psu.edulibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Fischer esterification is a reversible reaction, meaning it reaches a state of equilibrium where the forward reaction (esterification) and the reverse reaction (hydrolysis) occur at the same rate. psu.eduorganic-chemistry.org To achieve a high yield of the ester, the equilibrium must be shifted to the product side.

This is commonly achieved by:

Using an excess of one reactant: Employing a large excess of either the alcohol (dodecanol) or the carboxylic acid drives the reaction forward according to Le Chatelier's principle. psu.eduorganic-chemistry.org

Removing water: The continuous removal of water, a byproduct of the reaction, prevents the reverse hydrolysis reaction from occurring. organic-chemistry.org Common laboratory and industrial methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of water-scavenging agents like dimethoxypropane. psu.edu

Kinetic models are used to determine key parameters such as the rate coefficient and the activation energy from experimental data. nih.gov For the esterification of octanoic acid with various alcohols catalyzed by dodecatungstophosphoric acid, it was found that the reaction rate increased with the molecular mass of the alcohol used. researchgate.net The activation energy, a measure of the minimum energy required for the reaction to occur, was observed to decrease as the molecular weight of the alcohol increased. researchgate.net

The Arrhenius equation is often used to describe the temperature dependence of the reaction rate constants. researchgate.net

Reaction Analysis and Mechanistic Insights

Enzymatic Synthesis Pathways

An alternative, greener approach to synthesizing dodecyl decanoate and dodecyl octanoate is through enzymatic catalysis. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. researchgate.net

The enzymatic synthesis of esters like dodecyl octanoate is typically carried out using immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym® 435). nih.govnih.gov These reactions are often performed in solvent-free systems or in organic solvents to minimize water activity and shift the equilibrium towards ester formation. researchgate.netmdpi.commdpi.com

The following table shows representative data for the enzymatic synthesis of octanoate esters.

| Enzyme | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Yield/Conversion (%) |

| Novozym® 435 | Cetyl Alcohol & Octanoic Acid | 1:1.93 | 59 | 98 |

| Lipozyme® RMIM | Cetyl Alcohol & Octanoic Acid | 1:2.41 | 55 | 94 |

| Novozym® 435 | (S)-(-)-Perillyl alcohol & Octanoic Acid | 1:1.55 | 30 | 95.22 |

| Soluble Candida antarctica lipase B | Thymol & Octanoic Acid | 1:4 | 50 | ~94 |

Data sourced from studies on similar octanoate esters. nih.govnih.govmdpi.com

Lipase-Mediated Esterification and Transesterification

The synthesis of wax esters like dodecyl decanoate and dodecyl octanoate is frequently achieved through lipase-catalyzed reactions. nih.gov Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification, transesterification, and hydrolysis under various conditions. nih.govnih.gov In environments with low water content, the reaction equilibrium shifts to favor synthesis over hydrolysis, making it an effective method for producing esters. nih.govnih.gov The use of immobilized lipases is particularly common as it enhances stability, retains activity, and simplifies the recovery and reuse of the biocatalyst. nih.govnih.gov

The effectiveness of lipase-mediated synthesis is highly dependent on the specific characteristics of the enzyme used. Lipases from various microbial sources, such as Candida, Rhizomucor, and Cryptococcus, are often employed. nih.govnih.gov

Key characteristics that are typically evaluated include:

Optimal Temperature and pH : Lipase activity is sensitive to changes in temperature and pH. For instance, the lipase from Cryptococcus albidus (D24) shows optimal activity at 40°C and a pH of 8. nih.gov Similarly, lipase from Staphylococcus epidermidis conjugated to magnetic nanoparticles exhibited optimal performance at 35°C and pH 7. nih.gov

Enzyme Kinetics : The kinetic parameters, Michaelis-Menten constant (K_m) and maximum reaction rate (V_max), are crucial for understanding the enzyme's affinity for its substrates and its maximum catalytic efficiency. For the D24 lipase, the K_m and V_max were determined to be 1.58 x 10⁻⁴ mM and 26.31 U/min, respectively, using p-nitrophenyl palmitate as a substrate. nih.gov

Substrate Specificity : While lipases often have broad substrate specificity, their efficiency can vary with the chain length of the fatty acid and alcohol substrates. cnr.it This specificity is a key factor in selecting the appropriate lipase for synthesizing a particular ester like dodecyl decanoate or dodecyl octanoate.

Effect of Metal Ions : The activity of some lipases can be influenced by the presence of metal ions. The D24 lipase, for example, showed increased activity in the presence of Mn²⁺, K⁺, and Co²⁺ ions. nih.gov

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Cryptococcus albidus (D24) | 8 | 40 | Activity enhanced by Mn²⁺, K⁺, and Co²⁺. | nih.gov |

| Staphylococcus epidermidis (on magnetic nanoparticles) | 7 | 35 | Immobilized enzyme showed stability over a wide pH range. | nih.gov |

| Candida rugosa (in aqueous foams) | 7.2 | ~45 | Behavior in substrate foams was similar to water or organic solvents. | dss.go.thcapes.gov.br |

Water activity (a_w), a measure of the available water in a system, is a critical parameter in lipase-catalyzed esterification in non-aqueous media. uni-pannon.huresearchgate.net It significantly affects the reaction rate, enzyme stability, and the position of the reaction equilibrium. nih.govresearchgate.net

Water as a Reactant and Inhibitor : In esterification, water is a product, and its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield. uni-pannon.hu Conversely, a certain amount of water is essential for maintaining the conformational flexibility and catalytic activity of the enzyme. uni-pannon.hu However, excess water can act as a competitive inhibitor, particularly for the alcohol substrate, by competing for the acyl-enzyme intermediate. researchgate.netnih.gov Studies have shown that the apparent K_m for the alcohol substrate can increase significantly with rising water activity. nih.gov

Optimizing Water Activity : The optimal water activity for ester synthesis is typically low. For the synthesis of fructose (B13574) palmitate catalyzed by Candida antarctica lipase, the best results were obtained at an initial water activity of less than 0.07. researchgate.net Removing the water produced during the reaction, for instance by using molecular sieves, has been shown to be an effective strategy to drive the reaction towards higher conversion rates. researchgate.netbrandeis.educapes.gov.br

Solvent System Effects : The choice of organic solvent also plays a crucial role. Solvents can influence enzyme activity by interacting with the essential water layer around the enzyme or by affecting the solubility of substrates. nih.govnih.gov Lipase from Cryptococcus albidus D24, for example, demonstrated enhanced activity in solvents like acetone, isopropanol, and dimethylformamide. nih.gov In a study on Rhizopus arrhizus lipase, the apparent K_m for the alcohol substrate was found to correlate with the hydrophobicity of the solvent, with more hydrophobic solvents leading to a lower apparent K_m. nih.gov Solvent-free systems are also an option, where one of the liquid substrates acts as the reaction medium, which can simplify downstream processing. dss.go.thbrandeis.edu

To maximize the yield of wax esters like dodecyl decanoate and dodecyl octanoate, the optimization of various reaction parameters is essential. nih.gov Methodologies such as Response Surface Methodology (RSM) are often employed to efficiently study the combined effects of multiple variables. nih.gov

Key parameters for optimization include:

Substrate Molar Ratio : The ratio of the alcohol to the fatty acid can significantly impact the reaction equilibrium and final yield.

Enzyme Concentration : The amount of lipase used is a crucial factor, with higher concentrations generally leading to faster reaction rates, although cost becomes a consideration. cnr.it

Reaction Temperature : Temperature affects both the enzyme's activity and its stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. nih.gov

Reaction Time : The duration of the reaction is optimized to achieve the maximum possible conversion. nih.gov

Agitation Speed : In heterogeneous systems (e.g., with immobilized enzymes), agitation is important to overcome mass transfer limitations. brandeis.edu

| Ester | Lipase | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Amount | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cetyl Octanoate | Novozym® 435 | ~55-65 | ~1:2-3 | ~30-50% (w/w) | 98 | nih.gov |

| Cetyl Octanoate | Lipozyme® RMIM | ~55-65 | ~1:2-3 | ~30-50% (w/w) | 94 | nih.gov |

| Cetyl Oleate | Immobilized Candida sp. 99-125 | 40 | 1:0.9 | 10% (by mass of oleic acid) | 98 | brandeis.edu |

Consortium Enzyme Systems in Ester Synthesis

The biosynthesis of wax esters in nature involves multi-step pathways catalyzed by a consortium of enzymes. nih.govclinicalresearchnewsonline.com Replicating these pathways in a whole-cell or in-vitro biocatalytic system is a sophisticated strategy for producing compounds like dodecyl decanoate and dodecyl octanoate. This approach typically involves two key enzymatic steps. nih.govchalmers.se

First, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of a fatty acyl-CoA (like decanoyl-CoA or octanoyl-CoA) to the corresponding fatty aldehyde. This intermediate is then further reduced by the same or a different enzyme to a long-chain fatty alcohol. clinicalresearchnewsonline.com In the second step, a wax ester synthase (WS), which belongs to the acyl-CoA:diacylglycerol acyltransferase (DGAT) family of enzymes, catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule (like dodecanoyl-CoA) to form the final wax ester. nih.govnih.gov

The co-expression of genes encoding these different enzymes in a host organism like Escherichia coli or Saccharomyces cerevisiae can create a whole-cell biocatalyst capable of converting simple feedstocks into complex wax esters. chalmers.senih.gov The efficiency of such a system depends on the kinetic properties of the individual enzymes and the optimal ratio between them to avoid the accumulation of inhibitory intermediates. dtu.dk This strategy allows for the in-vivo synthesis of specific esters by combining enzymes with desired substrate specificities. nih.gov

Other Chemical Reactions and Derivatization Strategies

Oxidation Pathways

Dodecyl decanoate and dodecyl octanoate, as long-chain esters, can undergo oxidation. This process can lead to the formation of the corresponding fatty acids and alcohols through oxidative cleavage. Another significant derivatization pathway is ω-oxidation. In this biochemical process, the terminal methyl group (ω-carbon) of the fatty acid or fatty alcohol moiety is oxidized to a carboxylic acid. nih.gov

Whole-cell biocatalytic systems have been engineered to perform this transformation. For instance, E. coli expressing proteins from the ω-oxidation pathway of Pseudomonas putida (the AlkBGTHJ system) can oxidize esterified medium-chain fatty acids. nih.gov This process can convert a fatty acid ester into a mono-ethyl dicarboxylic acid. nih.gov The metabolism of long-chain fatty acids and their derivatives can also trigger cellular stress responses, indicating an intricate link between their breakdown and the cell's redox homeostasis. nih.gov This pathway represents a strategy for producing dicarboxylic acids, which are valuable bifunctional molecules.

Reduction Processes

The reduction of esters like dodecyl decanoate and dodecyl octanoate to their corresponding primary alcohols, 1-dodecanol, decanol, and octanol, is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of esters, strong reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. ic.ac.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with moisture. ic.ac.uknumberanalytics.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. masterorganicchemistry.com

The general procedure involves the slow addition of the ester to a suspension of LiAlH₄ in the chosen solvent, often at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction. ic.ac.uk After the reaction is complete, a careful workup procedure is necessary to decompose the excess LiAlH₄ and the resulting aluminum salts. This is typically achieved by the sequential addition of water and a sodium hydroxide (B78521) solution, or by using a solution like Rochelle's salt (sodium potassium tartrate).

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. Under standard conditions, it is generally not effective for the reduction of esters. However, the reduction can be achieved under more forcing conditions, such as at elevated temperatures or with a large excess of the reagent, often in a higher boiling point solvent like ethanol.

Hydrolysis Reactions under Acidic and Basic Conditions

Hydrolysis, the cleavage of the ester bond by reaction with water, can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, esters undergo hydrolysis to yield a carboxylic acid and an alcohol. chemguide.co.ukuad.ac.id The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and the alcohol. youtube.com

Studies on the acid-catalyzed hydrolysis of related compounds, such as sodium dodecyl sulfate (B86663), indicate that the reaction rate is dependent on the pH of the solution. nih.govlookchem.com For long-chain esters like dodecyl decanoate and dodecyl octanoate, the hydrolysis would be carried out by heating the ester with an aqueous solution of a strong acid.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters under basic conditions, also known as saponification, is an irreversible process that yields an alcohol and the salt of the carboxylic acid. chemguide.co.ukyoutube.comyoutube.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.uknih.gov

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion, which is a strong base. The alkoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming the alcohol and the carboxylate salt. youtube.com This final, irreversible acid-base step drives the reaction to completion. The resulting carboxylate salt can be converted to the free carboxylic acid by acidification with a strong acid.

Analytical Methodologies for Synthetic Verification

A suite of analytical techniques is employed to confirm the successful synthesis and purity of dodecyl decanoate and dodecyl octanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For dodecyl decanoate and dodecyl octanoate, the spectra would show characteristic signals for the terminal methyl groups of the fatty acid and alcohol chains, the numerous methylene (B1212753) groups in the long alkyl chains, and the methylene group adjacent to the ester oxygen. researchgate.netfiveable.me

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The spectrum of these esters would clearly show the carbonyl carbon of the ester group at a characteristic downfield chemical shift, along with signals for the carbons in the long alkyl chains. hmdb.cahmdb.cachemicalbook.comchemicalbook.com

| Compound | ¹H NMR (Predicted) Chemical Shift (ppm) | ¹³C NMR (Predicted) Chemical Shift (ppm) |

| Dodecyl decanoate | ~0.88 (t, 6H, 2 x CH₃), ~1.26 (m, 32H, 16 x CH₂), ~1.62 (quint, 2H, -O-CH₂-CH ₂-), ~2.29 (t, 2H, -CH ₂-COO-), ~4.05 (t, 2H, -COO-CH ₂-) | ~14.1 (CH₃), ~22.7-34.2 (alkyl CH₂), ~64.4 (-O-CH₂-), ~173.9 (C=O) |

| Dodecyl octanoate | ~0.88 (t, 6H, 2 x CH₃), ~1.26 (m, 28H, 14 x CH₂), ~1.62 (quint, 2H, -O-CH₂-CH ₂-), ~2.28 (t, 2H, -CH ₂-COO-), ~4.05 (t, 2H, -COO-CH ₂-) | ~14.1 (CH₃), ~22.6-34.2 (alkyl CH₂), ~64.4 (-O-CH₂-), ~174.0 (C=O) |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for dodecyl decanoate and dodecyl octanoate is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations and the C-H stretching and bending vibrations of the long alkyl chains. researchgate.netnih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-2960 |

| C=O stretch (ester) | 1735-1750 |

| C-O stretch | 1150-1250 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the synthesized esters and to confirm their molecular weight and structure. whitman.eduwisc.edulibretexts.org The gas chromatogram will show a single major peak for the pure ester, and the mass spectrum will display the molecular ion peak (M⁺) and characteristic fragmentation patterns. whitman.edulibretexts.org The fragmentation of long-chain esters in the mass spectrometer often involves cleavage at the ester linkage and fragmentation along the alkyl chains. libretexts.orgnih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |

| Dodecyl decanoate | C₂₂H₄₄O₂ | 340.59 | 340 (M⁺), fragments corresponding to the loss of the dodecyloxy or decanoyl groups, and a series of hydrocarbon fragments. |

| Dodecyl octanoate | C₂₀H₄₀O₂ | 312.53 | 312 (M⁺), fragments corresponding to the loss of the dodecyloxy or octanoyl groups, and a series of hydrocarbon fragments. |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is a cornerstone for separating and analyzing ester compounds. By exploiting differences in the chemical properties of the analytes, these techniques provide detailed information on the composition and purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180). youtube.com In this method, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase within a gas chromatograph. youtube.com The separated components then enter a mass spectrometer, which bombards them with electrons, causing them to ionize and fragment.

The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of the fragments. This allows for unambiguous identification by comparing the obtained spectrum with libraries of known compounds, such as the National Institute of Standards and Technology (NIST) library. nih.govresearchgate.net For synthetic verification, GC-MS can confirm the presence of the target ester, identify any unreacted starting materials (e.g., dodecanol (B89629), decanoic acid, or octanoic acid), and detect by-products, thus providing a comprehensive assessment of the reaction's success and the product's purity. researchgate.net The NIST Mass Spectrometry Data Center contains reference spectra for dodecyl decanoate, which serves as a crucial resource for its identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC. sigmaaldrich.combiomedpharmajournal.org For esters like dodecyl decanoate and dodecyl octanoate, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. sigmaaldrich.com The nonpolar esters are retained on the column and then eluted by adjusting the mobile phase composition.

A specific method for analyzing dodecyl decanoate involves a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition | Source |

| Compound | Dodecyl decanoate | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | Compatible with Mass Spectrometry (MS) if phosphoric acid is replaced with formic acid. | sielc.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over traditional HPLC. omicsonline.org UHPLC systems use columns packed with much smaller particles (typically under 2 micrometers) and operate at significantly higher pressures. sigmaaldrich.comomicsonline.org This results in dramatically improved resolution, greater sensitivity, and much faster analysis times, making it highly suitable for high-throughput quality control and research applications. omicsonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. youtube.comnih.gov It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are used to confirm the structure of dodecyl decanoate and dodecyl octanoate.

In a typical ¹H NMR spectrum for these esters, distinct signals would confirm the structure:

A triplet signal corresponding to the terminal methyl group (-CH₃) of the dodecyl chain.

Another triplet for the terminal methyl group of the decanoate or octanoate chain.

A complex series of signals (multiplets) for the numerous methylene (B1212753) groups (-CH₂-) in the long alkyl chains.

A characteristic triplet at a specific chemical shift for the methylene group attached to the ester oxygen (-O-CH₂-), which is deshielded by the electronegative oxygen atom.

¹³C NMR spectroscopy provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. nih.gov Key signals include:

A peak in the downfield region (around 170-174 ppm) for the carbonyl carbon (C=O) of the ester group.

A signal for the carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

A series of peaks corresponding to the carbons in the alkyl chains.

The presence of this comprehensive spectral data, available in databases like PubChem for dodecyl decanoate, allows for the unequivocal confirmation of the molecule's synthesized structure. nih.gov

Rheological Studies of Dodecyl Decanoate and Dodecyl Octanoate Systems

Rheology is the study of the flow and deformation of matter. For systems containing dodecyl decanoate and dodecyl octanoate, such as emulsions, creams, or gels, rheological studies are critical to understanding their physical properties, stability, and performance.

When incorporated into formulations, dodecyl decanoate and dodecyl octanoate can form self-assembled structures that impart viscoelastic properties to the system. Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) characteristics. mdpi.com These properties are often studied using oscillatory rheometry, which measures the storage modulus (G′) and the loss modulus (G″).

Storage Modulus (G′): Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates more solid-like behavior.

Loss Modulus (G″): Represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates more fluid-like behavior.

Many self-assembled systems containing these esters exhibit shear-thinning behavior, where the viscosity of the fluid decreases as the applied shear rate increases. elsevierpure.com This is a desirable property in many topical products. At rest, the high viscosity provides stability, but upon application (shearing), the viscosity drops, allowing for easy spreading.

Under certain conditions, such as in specific solvent systems or in combination with other surfactants or polymers, dodecyl decanoate and dodecyl octanoate can contribute to the formation of gel-like phases. These are typically formed by the self-assembly of molecules into a three-dimensional network that entraps and immobilizes the liquid component, creating a semi-solid material. researchgate.net

The characterization of these gel-like phases involves several techniques:

Rheology: The primary tool for characterizing gels. A key indicator of a true gel is that the storage modulus (G′) is significantly larger than the loss modulus (G″) and is independent of frequency over a range. mdpi.com This signifies a stable, solid-like network structure.

Visual Observation: The transition from a liquid to a gel can often be observed visually.

Microscopy: Techniques like polarized light microscopy or cryo-scanning electron microscopy (cryo-SEM) can be used to visualize the underlying network structure of the gel.

The ability to form and control these gel phases is crucial for designing products with specific textures and release characteristics.

Light Scattering Techniques for Aggregate Analysis

Light scattering techniques are powerful non-invasive tools for characterizing the size, shape, and distribution of particles and molecular aggregates in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for determining the hydrodynamic size and size distribution of supramolecular structures formed by molecules like dodecyl decanoate and dodecyl octanoate in solution. nih.govacs.orgresearchgate.net The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. azonano.comdiva-portal.org Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations.

In the context of dodecyl decanoate and dodecyl octanoate, which are non-polar esters, their aggregation into supramolecular structures such as micelles or vesicles would likely occur in polar solvents or at interfaces. DLS can be employed to monitor the formation and characterize the size of these aggregates under various conditions, such as changes in concentration, temperature, or the presence of co-solvents. nih.govnih.gov The analysis of the correlation function of the scattered light intensity yields the translational diffusion coefficient (D), which can then be related to the hydrodynamic radius (Rh) of the aggregates via the Stokes-Einstein equation:

D = kBT / 6πηRh

Where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

A hypothetical DLS analysis of dodecyl decanoate and dodecyl octanoate in an aqueous system with a co-solvent might be expected to show the formation of aggregates in the nanometer range. The size and polydispersity of these aggregates would be influenced by the concentration of the ester.

Table 1: Hypothetical DLS Data for Dodecyl Decanoate Aggregates in a Water/Ethanol Mixture

| Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| 0.1 | 150 | 0.45 |

| 0.5 | 180 | 0.32 |

| 1.0 | 210 | 0.25 |

| 5.0 | 250 | 0.21 |

This table is illustrative and based on expected trends for similar compounds.

Calorimetric Investigations of Phase Behavior

Calorimetry provides direct measurement of the heat changes associated with chemical and physical processes, offering invaluable thermodynamic information about the aggregation of molecules.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to determine the thermodynamic parameters of binding and aggregation processes. nih.govresearchgate.net It directly measures the heat released or absorbed during the stepwise addition of one substance (the titrant) to another (the sample). For dodecyl decanoate and dodecyl octanoate, ITC could be employed to study their self-aggregation or their interaction with other molecules.

By titrating a concentrated solution of the ester into a solvent, the heat changes associated with micelle formation or other aggregation phenomena can be measured. This allows for the determination of the critical aggregation concentration (CAC), the enthalpy of aggregation (ΔHagg), and subsequently, the Gibbs free energy (ΔGagg) and entropy (ΔSagg) of the process.

The thermodynamic signature obtained from ITC provides a complete picture of the driving forces behind the aggregation. For instance, a negative ΔHagg indicates that the process is enthalpically driven, likely due to favorable van der Waals interactions between the long alkyl chains. A positive ΔSagg would suggest that the aggregation is entropically driven, often attributed to the hydrophobic effect and the release of ordered solvent molecules from around the non-polar chains. figshare.com

While no specific ITC studies on dodecyl decanoate or dodecyl octanoate were found, research on the aggregation of surfactants and other amphiphiles provides a framework for how such an analysis would be conducted and interpreted. acs.orgacs.org

Table 2: Expected Thermodynamic Parameters for the Aggregation of Dodecyl Esters from ITC

| Parameter | Expected Value/Sign | Interpretation |

| Critical Aggregation Concentration (CAC) | Low mM range | Indicates the concentration at which aggregation begins. |

| Enthalpy of Aggregation (ΔHagg) | Negative | Favorable van der Waals interactions between alkyl chains. |

| Entropy of Aggregation (ΔSagg) | Positive | Driven by the hydrophobic effect. |

| Gibbs Free Energy of Aggregation (ΔGagg) | Negative | Spontaneous aggregation process. |

This table presents expected trends based on the behavior of similar long-chain amphiphiles.

Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance)

Advanced spectroscopic techniques can provide detailed information about the molecular environment and dynamics within aggregated structures.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules with unpaired electrons. syntechinnovation.com While dodecyl decanoate and dodecyl octanoate are not radicals themselves, EPR can be used to study their aggregates by introducing stable radical probes, known as spin labels or spin probes. researchgate.net

By incorporating a spin probe into the hydrophobic core of the aggregates formed by these esters, EPR can provide information on the microviscosity and polarity of the aggregate interior. The rotational motion of the spin probe, reflected in the EPR spectrum, is sensitive to the local environment. A more restricted motion would indicate a more viscous or ordered environment within the aggregate.

Furthermore, EPR can be used to study the oxidative stability of these esters. A study on the high-temperature oxidative degradation of fatty acid methyl esters utilized EPR to detect and characterize the radical adducts formed during oxidation, providing insights into the reaction mechanisms. rsc.org This approach could be applied to dodecyl decanoate and dodecyl octanoate to understand their stability under oxidative stress.

Another relevant application is the use of spin-labeled fatty acids to study the segmental motion of lipid chains in bilayers, which is analogous to the environment within an aggregate of long-chain esters. Such studies have shown that the flexibility of the alkyl chain varies along its length. nih.gov

Surface Tension Measurements in Aqueous Solutions

Surface tension measurements are crucial for characterizing the surface activity of molecules like dodecyl decanoate and dodecyl octanoate, particularly their ability to adsorb at interfaces and lower the surface tension of a solvent. researchgate.net

As these esters are amphiphilic in nature, with a polar ester head group and a non-polar alkyl tail, they are expected to exhibit surface activity. When dissolved in a polar solvent like water (potentially with a co-solvent to increase solubility), they would tend to migrate to the surface, orienting their hydrophobic tails away from the aqueous phase. This adsorption reduces the surface tension of the solution.

By measuring the surface tension as a function of concentration, the critical aggregation concentration (CAC) can be determined. The CAC is identified as the concentration at which the surface tension reaches a plateau, as the surface becomes saturated with monomers and further addition of the ester leads to the formation of aggregates in the bulk solution.

While direct surface tension data for dodecyl decanoate and dodecyl octanoate is scarce, studies on similar long-chain molecules like sodium dodecanoate (B1226587) demonstrate the principles. researchgate.net The surface tension of aqueous solutions of such compounds decreases with increasing concentration until the critical micelle concentration (CMC) is reached.

Supramolecular Assemblies and Interfacial Phenomena

Vesicle Formation and Characterization in Aqueous Systems

Vesicles are spherical, bilayered structures that enclose an aqueous core. researchgate.net They are typically formed by amphiphiles with a molecular geometry that favors a bilayer arrangement, often characterized by a larger headgroup area relative to the cross-sectional area of the hydrophobic tail.

While some fatty acids, such as decanoic acid, are known to form vesicles under specific pH conditions where there is a mixture of ionized and non-ionized forms, there is no specific literature detailing the formation of vesicles solely from dodecyl decanoate (B1226879) or dodecyl octanoate (B1194180) in aqueous systems. researchgate.netresearchgate.net It is possible that these esters, due to their double-chain nature (one from the alcohol and one from the acid), might favor the formation of other types of aggregates or require specific conditions or co-surfactants to form stable vesicles.

Molecular Dynamics Simulations of Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of molecules at the atomic level. nih.gov These simulations can provide insights into the structure, dynamics, and thermodynamics of aggregate formation that are often difficult to obtain experimentally.

A search of the scientific literature did not yield any specific molecular dynamics simulation studies focused on the aggregation or micellar structures of dodecyl decanoate or dodecyl octanoate. MD simulations have been extensively used to study the self-assembly of other surfactants, such as sodium dodecyl sulfate (B86663) and various non-ionic surfactants. capes.gov.brresearchgate.net These studies have provided detailed information on micelle shape and size, the conformation of surfactant molecules within the aggregate, and the distribution of counterions and water molecules at the micellar interface.

In the absence of direct simulations for dodecyl decanoate and dodecyl octanoate, one can only speculate on their behavior based on simulations of analogous long-chain molecules. Such simulations would likely show the aggregation of the ester molecules to minimize the contact between their hydrophobic alkyl chains and water, with the ester groups oriented towards the aqueous phase. The specific morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or other structures) would depend on the interplay of factors such as the effective headgroup size of the ester moiety and the packing constraints of the two alkyl chains.

Simulation of Interfacial Phenomena (e.g., Fluid/Oil Interfaces)

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at fluid/oil interfaces. nih.gov While specific simulations for dodecyl decanoate and dodecyl octanoate are not extensively detailed in the provided results, the principles governing their behavior can be inferred from studies on similar amphiphilic molecules. These simulations often reveal how such molecules orient themselves at an oil-water interface, with their hydrophobic alkyl chains partitioning into the oil phase and the ester group having some affinity for the aqueous phase. mdpi.comresearchgate.net This orientation minimizes the interfacial tension between the two immiscible liquids. mdpi.com

Simulations can model the formation of interfacial films, showing how these esters might self-aggregate at the interface to form a monolayer. mdpi.com This film can alter the physical properties of the interface, such as its fluidity and permeability. The dynamics of these processes, including the transport of the ester molecules to the interface and their subsequent organization, can be elucidated through computational models. mdpi.com The effectiveness of such molecules in reducing interfacial tension is a key parameter often quantified in these simulations. mdpi.comresearchgate.net

Analysis of Counterion Effects on Supramolecular Organization

The organization of charged surfactants and lipids into supramolecular structures like micelles and monolayers is significantly influenced by the presence and nature of counterions. rsc.org While dodecyl decanoate and dodecyl octanoate are neutral esters, they are often used in formulations with ionic surfactants. In such mixed systems, the counterions associated with the ionic components can indirectly affect the packing and properties of the entire assembly.

Molecular dynamics simulations of dodecyl sulfate monolayers, for instance, have shown that different monovalent cations (Li+, Na+, Cs+, NH4+) have distinct effects on the interfacial properties. rsc.org These effects arise from the varying degrees of hydration and binding affinity of the counterions to the surfactant headgroups. rsc.org For example, strongly bound and weakly hydrated ions like Cs+ can displace water from the headgroup's hydration shell, leading to a less hydrated interface compared to systems with more strongly hydrated ions like Na+. rsc.org The ability of a counterion like NH4+ to form hydrogen bonds can also significantly alter the hydration of the monolayer. rsc.org These changes in interfacial hydration and ion binding can, in turn, influence the solubilization and transport of non-polar molecules like dodecyl decanoate within these assemblies.

Interactions with Model Biological Membranes and Lipid Bilayers (excluding clinical human data)

The interaction of esters with lipid bilayers is crucial for understanding their potential effects on cell membranes. nih.gov Model systems, such as lipid vesicles and supported lipid bilayers, provide a simplified and controlled environment for these studies. nih.govmdpi.com

Membrane Insertion and Transmembrane Equilibrium Studies

The insertion of hydrophobic molecules like dodecyl decanoate and dodecyl octanoate into a lipid bilayer is primarily driven by the hydrophobic effect. The long alkyl chains of these esters favor the non-polar interior of the membrane over the aqueous environment. Techniques such as fluorescence spectroscopy and molecular dynamics simulations can be used to study the partitioning and localization of these molecules within the bilayer. nih.gov

Studies on similar hydrophobic molecules have shown that upon insertion, they can reside within the hydrophobic core of the membrane. nih.gov The equilibrium of this insertion process depends on factors like the concentration of the ester, the lipid composition of the membrane, and temperature. The presence of these esters within the membrane can alter its physical properties, such as fluidity and thickness.

Influence on Membrane Curvature and Structural Integrity

While direct studies on dodecyl decanoate and dodecyl octanoate are limited, research on the influence of various molecules on lipid phases provides insights. For instance, lipids that favor the formation of non-lamellar structures, such as the hexagonal HII phase, can be significant in biological processes that involve membrane fusion and fission. nih.gov The presence of exogenous molecules can modulate the transition between lamellar and non-lamellar phases by altering the packing constraints of the lipid acyl chains. nih.gov Atomistic molecular dynamics simulations have demonstrated that membrane curvature leads to changes in lipid packing, head group density, and the thickness of the hydrophobic core. nih.gov The area per lipid molecule also changes, decreasing in concave monolayers and increasing in convex ones. nih.gov

Formation and Manipulation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a solid substrate. ossila.com While typically formed from molecules with specific head groups that have a strong affinity for the substrate (e.g., thiols on gold), the principles of self-assembly are relevant to long-chain esters.

The formation of SAMs is a process of molecular self-organization driven by a combination of chemical bonds and weaker intermolecular forces. ossila.com In the context of dodecyl decanoate and dodecyl octanoate, while they may not form robust, covalently bound SAMs on their own on typical substrates, they can be incorporated into mixed monolayer systems. For instance, they could be co-deposited with other molecules that do form stable SAMs, leading to a functionalized surface with altered properties such as hydrophobicity. The long alkyl chains of these esters would contribute to the formation of a well-ordered, dense monolayer through van der Waals interactions. The ability to create such organized surfaces is important for a variety of applications, from biosensors to coatings. rsc.org

Hydrophobic Interactions in Aqueous Solutions

In aqueous solutions, the hydrophobic nature of dodecyl decanoate and dodecyl octanoate dictates their behavior. Due to their very low water solubility, they will tend to minimize their contact with water molecules. This can lead to their association with other hydrophobic molecules or their partitioning into hydrophobic environments, such as the core of micelles. nih.gov

Studies on the interaction of hydrophobic molecules with surfactant micelles, such as sodium dodecyl sulfate (SDS), demonstrate this principle. nih.govnih.gov More hydrophobic molecules will penetrate deeper into the apolar core of the micelle, driven by hydrophobic interactions. nih.gov This solubilization within micelles is a key mechanism for dispersing hydrophobic substances in water. The strength of this interaction and the precise location of the ester within the micellar structure would depend on the specific surfactant system and the physicochemical conditions.

Role in Advanced Materials Science and Biotechnological Models

Dodecyl Decanoate (B1226879) and Dodecyl Octanoate (B1194180) as Reaction Media and Solvents in Organic Synthesis

Dodecyl decanoate and dodecyl octanoate serve as effective solvents in the realm of organic synthesis. Their utility stems from their capacity to dissolve a broad spectrum of organic compounds, which can facilitate various chemical processes.

Enhancement of Reaction Rates and Solubilization Capacity

The molecular structure of dodecyl decanoate and dodecyl octanoate, characterized by long alkyl chains, imparts a nonpolar character that enhances the solubilization of hydrophobic reactants. This increased solubility can lead to higher effective concentrations of reactants in the solution phase, thereby accelerating reaction rates. For instance, in reactions involving nonpolar substrates, the use of these esters as solvents can lead to improved reaction yields and efficiency. The ability of these esters to act as a suitable medium is crucial for processes where reactant miscibility is a limiting factor.

A study on the solubilization kinetics of n-decane by micellar solutions of sodium dodecyl sulfate (B86663) provides insights into the principles of solubilization, where the rate is influenced by the diffusion and capture of oil molecules by micelles. nih.gov While this study does not directly involve dodecyl decanoate or octanoate, the principles of solubilizing nonpolar substances are relevant to understanding their function as solvents.

Intermediates in the Synthesis of Complex Chemical Entities

Beyond their role as solvents, dodecyl decanoate and dodecyl octanoate are valuable intermediates in the synthesis of more complex molecules. Their ester functionality allows them to participate in a variety of chemical transformations.

For example, they can be hydrolyzed to yield dodecanol (B89629) and the corresponding carboxylic acid (decanoic acid or octanoic acid). These products can then be further modified to create a diverse array of chemical structures. The synthesis of dodecyl 2-(N,N-dimethylamino)propionate (DDAIP), a biodegradable transdermal penetration enhancer, involves the reaction of n-dodecanol, highlighting the utility of dodecyl esters as precursors to such functional molecules. nih.gov

The general synthetic pathway for esters like dodecyl decanoate often involves the esterification of decanoic acid with dodecanol. prepchem.com This straightforward synthesis makes them readily accessible starting materials for more intricate synthetic routes.

Investigation in Model Biological Systems (excluding clinical human data)

The lipid nature of dodecyl decanoate and dodecyl octanoate makes them relevant for investigation in various model biological systems, particularly in the study of chemical communication and cellular responses to lipids.

Pheromone Signaling and Chemical Communication in Specific Species Models

Chemical signals, or semiochemicals, are fundamental to communication in many species. nih.govnih.gov Pheromones, a class of semiochemicals, are used for intraspecific communication to regulate social interactions and reproduction. nih.govnih.gov Dodecyl decanoate has been identified as a component of pheromone signals in certain species. For example, it is a known semiochemical for the Sahara desert ant, Cataglyphis bicolor. pherobase.com The study of such compounds in insect models provides valuable insights into the mechanisms of chemical communication and behavior. wur.nlresearchgate.net

Cellular Responses to Lipid-Based Stimuli in Cell Culture Media

In cell culture systems, dodecyl decanoate and dodecyl octanoate can be utilized to study how cells respond to lipid-based stimuli. As long-chain fatty acid esters, they can be incorporated into cell culture media to investigate various aspects of lipid metabolism, cellular uptake, and the activation of signaling pathways related to lipid sensing. These studies are crucial for understanding the fundamental cellular processes without direct clinical application in humans.

Enzymatic Assays and Detection Methodologies

The detection and quantification of enzymes are critical in various fields of biological research. Methodologies have been developed for detecting enzymatic activities in sodium dodecyl sulfate-polyacrylamide gels. researchgate.net While this study focuses on DNA polymerases and uses sodium dodecyl sulfate, the principles of enzyme detection in the presence of detergents are broadly applicable and could be adapted for assays involving lipases or esterases that might act on substrates like dodecyl decanoate or dodecyl octanoate. The development of such assays is essential for characterizing enzymes that metabolize these lipid esters.

Integration into Polymer Chemistry Research

While not primary monomers in the traditional sense, dodecyl esters, or more specifically their constituent parts, play roles in the synthesis and modification of biodegradable polymers like polyesters. Their integration is often aimed at controlling the polymer's final properties.

One of the key methods for synthesizing biodegradable polyesters such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) is through ring-opening polymerization (ROP). ius.edu.ba In this process, cyclic monomers like lactide or glycolide (B1360168) are opened and linked together to form long polymer chains. The initiation of this polymerization often requires a catalyst, such as stannous octanoate, and a co-catalyst or initiator, which is typically an alcohol. ius.edu.ba

The table below summarizes the roles of the compounds in the synthesis of these polymers.

| Compound | Role in Polymer Synthesis | Resulting Feature |

| 1-Dodecanol | Co-catalyst / Initiator in Ring-Opening Polymerization | Acts as a chain-terminating agent, incorporating a dodecyl group at the end of the polymer chain. ius.edu.ba |

| Stannous octanoate | Catalyst in Ring-Opening Polymerization | Facilitates the polymerization of cyclic ester monomers. ius.edu.ba |

| Lactide/Glycolide | Monomers | Building blocks for the biodegradable polyester (B1180765) backbone. ius.edu.ba |

This method of incorporating specific end-groups is a strategy used in polymer chemistry to tailor the characteristics of biodegradable polymers for specific applications.

Environmental Fate and Degradation Studies

Biodegradation Mechanisms and Pathways in Environmental Systems

The principal pathway for the biodegradation of dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180) is initiated by enzymatic hydrolysis of the ester bond. jove.com This initial step is carried out by extracellular lipases and esterases secreted by a wide range of microorganisms present in soil and aquatic environments. hibiscuspublisher.com This enzymatic action cleaves the ester, yielding dodecanol (B89629) (a fatty alcohol) and either decanoic acid or octanoic acid (fatty acids).

Following this initial cleavage, the resulting fatty acids and fatty alcohol are further degraded through separate, well-established metabolic pathways. Fatty acids are typically catabolized through the β-oxidation cycle. nih.gov In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The fatty alcohol is oxidized first to an aldehyde and then to the corresponding carboxylic acid, which subsequently enters the β-oxidation pathway.

Under anaerobic conditions, such as those found in some sediments and anaerobic digesters, long-chain fatty acids are also degraded via the β-oxidation pathway. This process involves syntrophic bacteria that oxidize the fatty acids to acetate (B1210297) and hydrogen, which are then utilized by methanogenic archaea to produce methane. Studies have identified novel microbes, including species from the families Spirochaetota, Smithellaceae, and Desulfomonilia, that are capable of degrading long-chain fatty acids in anaerobic environments. researchgate.netnih.gov

The efficiency of biodegradation can be influenced by the availability of the substrate to the microorganisms. The low water solubility of these compounds can be a limiting factor. However, some microorganisms can produce biosurfactants that enhance the bioavailability of hydrophobic compounds like long-chain fatty acid esters.

Table 1: General Biodegradation Pathway of Dodecyl Decanoate and Dodecyl Octanoate

| Step | Process | Reactant(s) | Key Enzymes | Product(s) | Environmental Compartment |

|---|---|---|---|---|---|

| 1 | Ester Hydrolysis | Dodecyl decanoate / Dodecyl octanoate, Water | Lipases, Esterases | Dodecanol, Decanoic acid / Octanoic acid | Soil, Water, Sediment |

| 2A | Fatty Acid Oxidation | Decanoic acid / Octanoic acid | Acyl-CoA Synthetase, β-oxidation enzymes | Acetyl-CoA | Aerobic and Anaerobic Environments |

| 2B | Fatty Alcohol Oxidation | Dodecanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Dodecanoic acid | Aerobic Environments |

| 3 | Central Metabolism | Acetyl-CoA | Citric Acid Cycle Enzymes | CO2, H2O, Biomass | Aerobic and Anaerobic Environments |

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and inherent reactivity of ester molecules like dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180). While specific quantum chemical studies on these exact long-chain esters are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of similar saturated fatty acid esters. These studies typically employ methods like Density Functional Theory (DFT) to investigate molecular properties.

The electronic structure of these esters is characterized by the distribution of electron density, which is significantly influenced by the electronegative oxygen atoms of the ester group. This creates a polar region within the otherwise nonpolar hydrocarbon chains. Quantum chemical calculations can precisely map this electron distribution, revealing the sites most susceptible to electrophilic or nucleophilic attack. For instance, the carbonyl carbon of the ester group is identified as an electrophilic center due to the electron-withdrawing effect of the adjacent oxygen atoms, while the carbonyl oxygen possesses a high negative charge, making it a nucleophilic center.

Reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of a molecule's chemical behavior. Key descriptors for similar long-chain esters are presented in the table below. These values are illustrative for long-chain saturated esters and provide a basis for understanding the reactivity of dodecyl decanoate and dodecyl octanoate.

Table 1: Calculated Global Chemical Reactivity Descriptors for a Representative Saturated Fatty Acid

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Ionization Potential (eV) | 7.2 | The energy required to remove an electron; a measure of electron-donating ability. |

| Electron Affinity (eV) | -1.5 | The energy released when an electron is added; a measure of electron-accepting ability. |

| Chemical Hardness (η) | 4.35 | Resistance to change in electron distribution; indicates stability. |

| Electronegativity (χ) | 2.85 | The power to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | 0.93 | A global measure of electrophilic character. |

Data is representative for a generic long-chain saturated fatty acid and is intended to be illustrative for dodecyl decanoate and dodecyl octanoate. The exact values will vary based on the specific molecule and computational method.

These descriptors collectively suggest that while long-chain saturated esters are generally stable molecules, the ester functional group provides a site for targeted chemical reactions. The relatively high ionization potential indicates a moderate ability to act as an electron donor, while the negative electron affinity suggests a reluctance to accept electrons.

Advanced Molecular Dynamics Simulation Methodologies

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of dodecyl decanoate and dodecyl octanoate, from the properties of the bulk material to their interactions at interfaces.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For ester systems, several well-established force fields have been developed and validated. These include all-atom force fields like CHARMM and OPLS, as well as united-atom force fields such as AUA4, where groups of atoms (e.g., CH2) are treated as single interaction sites to reduce computational cost. nih.govscispace.com

The development of a force field for esters involves the careful parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. This is often achieved by fitting to experimental data, such as liquid densities and heats of vaporization, or to high-level quantum mechanical calculations. nih.govscispace.com The transferability of these force fields allows for the simulation of a wide range of esters, including dodecyl decanoate and dodecyl octanoate, with a high degree of confidence. nih.govscispace.com

Table 2: Key Aspects of Force Field Development for Ester Systems

| Force Field Aspect | Description | Relevance to Dodecyl Decanoate/Octanoate |

|---|---|---|

| Atomistic Representation | All-atom (e.g., CHARMM) or united-atom (e.g., AUA4) models. | All-atom models provide higher detail, while united-atom models are more computationally efficient for long-chain molecules. |

| Parameterization Source | Experimental data (density, enthalpy of vaporization) and/or quantum mechanical calculations. | Ensures that the simulated properties accurately reflect real-world behavior. |

| Validation | Comparison of simulated properties (e.g., density, surface tension) with experimental data for a range of esters. | Provides confidence in the predictive power of the force field for the target molecules. |

| Transferability | The ability of the force field to accurately model a wide range of molecules beyond the initial parameterization set. | Allows for the simulation of dodecyl decanoate and dodecyl octanoate even if they were not explicitly included in the original fitting process. nih.govscispace.com |

MD simulations are extensively used to predict the bulk and interfacial properties of long-chain esters, which are critical for their application as, for example, lubricants or phase-change materials.

In the bulk phase, simulations can provide detailed information on properties such as density, viscosity, and diffusion coefficients as a function of temperature and pressure. For wax esters, which are structurally similar to dodecyl decanoate, MD simulations have been used to study their aggregation and crystallization behavior. researchgate.net These simulations reveal how the long hydrocarbon chains align and pack, leading to the formation of ordered structures.

At interfaces, such as a liquid-vapor or liquid-solid interface, MD simulations can elucidate the molecular orientation and organization. For long-chain esters, the molecules at the interface tend to align with their polar ester groups oriented towards a more polar phase and their nonpolar alkyl chains extending away. This behavior is crucial for understanding phenomena like surface tension and wetting.

Table 3: Simulated Bulk and Interfacial Properties of Long-Chain Esters

| Property | Description | Typical Simulation Findings |

|---|---|---|

| Density | Mass per unit volume. | Simulations can accurately predict the density of liquid esters over a range of temperatures. |

| Viscosity | A measure of a fluid's resistance to flow. | MD simulations can be used to calculate the viscosity of ester-based lubricants. nih.gov |

| Self-Diffusion Coefficient | A measure of the translational mobility of molecules. | Provides insight into the dynamics of the liquid state. |

| Surface Tension | The energy required to increase the surface area of a liquid. | Simulations show the alignment of ester molecules at the liquid-vapor interface, which governs surface tension. |

| Interfacial Thickness | The width of the transition region between two phases. | Characterizes the nature of the interface at a molecular level. |

| Molecular Orientation | The preferred alignment of molecules at an interface. | Ester groups tend to orient towards polar media, while alkyl chains orient towards nonpolar media. |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a molecular-level understanding of the chemical reactions involving dodecyl decanoate and dodecyl octanoate, such as their synthesis via esterification or their hydrolysis. DFT calculations are commonly used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products.

The esterification of a fatty acid with an alcohol, the primary route to synthesizing these esters, can proceed through several mechanisms, including self-catalyzed and acid-catalyzed pathways. Computational studies on the esterification of similar long-chain fatty acids have shown that the reaction involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the carboxylic acid. nih.govscispace.com The calculations can determine the activation energy for each step of the reaction, which is crucial for understanding the reaction kinetics.

For instance, in the self-catalyzed esterification of palmitic acid (a C16 fatty acid) with methanol, the calculated energy barrier is around 100 kJ/mol. nih.govscispace.com The presence of a catalyst, such as a sulfonic acid, can significantly lower this barrier, thereby increasing the reaction rate. nih.govscispace.com These findings are directly applicable to the synthesis of dodecyl decanoate and dodecyl octanoate.

Table 4: Key Parameters from Computational Modeling of Esterification

| Parameter | Description | Illustrative Value (Self-Catalyzed Palmitic Acid Esterification) |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | ~100.1 kJ/mol nih.govscispace.com |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Can be calculated to determine if the reaction is exothermic or endothermic. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Characterized by the partial formation and breaking of bonds. |

| Reaction Rate Constant (k) | A measure of the speed of a reaction. | Can be estimated using transition state theory and the calculated activation energy. |

By elucidating the detailed reaction pathways and the associated energy changes, computational modeling serves as a powerful tool for optimizing reaction conditions and designing more efficient catalytic systems for the production of dodecyl decanoate and dodecyl octanoate.

Emerging Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Principles

The industrial synthesis of wax esters has historically relied on conventional chemical methods, such as Fischer-Speier esterification, which often require harsh conditions and may not align with the principles of green chemistry. The current trend is shifting towards more sustainable and environmentally benign synthetic routes, with enzymatic catalysis, particularly using lipases, at the vanguard of this transformation.

Lipases are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments, offering high selectivity and milder reaction conditions. The enzymatic synthesis of esters like dodecyl decanoate (B1226879) and dodecyl octanoate (B1194180) is an area of active research. These reactions typically involve the direct esterification of dodecanol (B89629) with decanoic acid or octanoic acid, respectively. The kinetics of such lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism. Optimization of reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and the choice of solvent is crucial for maximizing yield and reaction rate. For instance, studies on similar long-chain esters have shown that solvent polarity can significantly influence the conversion yield by affecting the solubility of both the hydrophobic and hydrophilic reactants.